molecular formula C25H22N2O4 B12970830 2-Oxo-2-(2-phenyl-1H-indol-3-yl)ethyl 2-((2-hydroxyethyl)amino)benzoate

2-Oxo-2-(2-phenyl-1H-indol-3-yl)ethyl 2-((2-hydroxyethyl)amino)benzoate

Cat. No.: B12970830
M. Wt: 414.5 g/mol
InChI Key: XWQCZQHTRGZXQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-2-(2-phenyl-1H-indol-3-yl)ethyl 2-((2-hydroxyethyl)amino)benzoate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(2-phenyl-1H-indol-3-yl)ethyl 2-((2-hydroxyethyl)amino)benzoate typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative is then further functionalized to introduce the 2-oxo and 2-((2-hydroxyethyl)amino)benzoate groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(2-phenyl-1H-indol-3-yl)ethyl 2-((2-hydroxyethyl)amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Mechanism of Action

The mechanism of action of 2-Oxo-2-(2-phenyl-1H-indol-3-yl)ethyl 2-((2-hydroxyethyl)amino)benzoate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-2-(2-phenyl-1H-indol-3-yl)ethyl 2-((2-hydroxyethyl)amino)benzoate is unique due to its specific functional groups and the combination of the indole core with the 2-oxo and 2-((2-hydroxyethyl)amino)benzoate groups. This unique structure contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C25H22N2O4

Molecular Weight

414.5 g/mol

IUPAC Name

[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 2-(2-hydroxyethylamino)benzoate

InChI

InChI=1S/C25H22N2O4/c28-15-14-26-20-12-6-5-11-19(20)25(30)31-16-22(29)23-18-10-4-7-13-21(18)27-24(23)17-8-2-1-3-9-17/h1-13,26-28H,14-16H2

InChI Key

XWQCZQHTRGZXQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)COC(=O)C4=CC=CC=C4NCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.